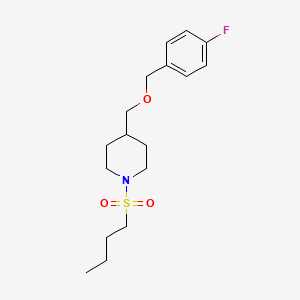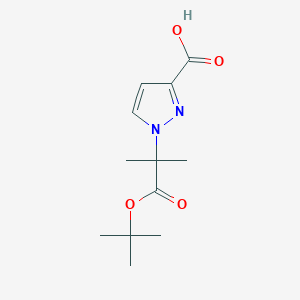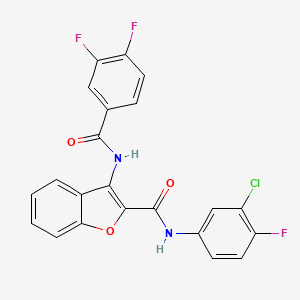![molecular formula C16H11Cl2F3N2O2 B2995500 methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate CAS No. 477888-03-2](/img/structure/B2995500.png)
methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as an enamine moiety linked to a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions.
Enamine Formation: The enamine moiety is formed through condensation reactions involving appropriate amines and aldehydes or ketones.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: Halogen atoms (chloro groups) can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
Methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-methylphenyl)amino]prop-2-enoate: Similar structure with a methyl group instead of a chloro group on the phenyl ring.
Ethyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
methyl (Z)-3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N2O2/c1-25-15(24)12(8-22-11-4-2-10(17)3-5-11)14-13(18)6-9(7-23-14)16(19,20)21/h2-8,22H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSZKOFPPJDILD-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)
![2-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2995421.png)
![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)
![3-Cyclopentyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2995427.png)
![2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2995430.png)
![{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}(phenyl)acetic acid](/img/structure/B2995432.png)

![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2995434.png)



